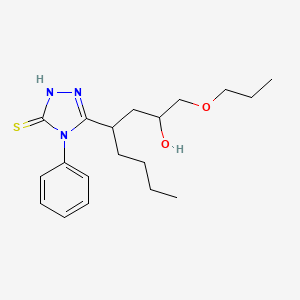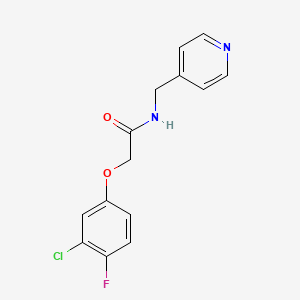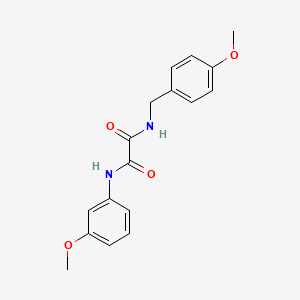
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPO is a member of the triazole family of compounds, which are known for their diverse biological activities and potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is not yet fully understood, but it is believed to involve its ability to modulate the activity of certain enzymes and signaling pathways in cells. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include its ability to reduce oxidative stress and inflammation, as well as its potential to modulate the activity of certain neurotransmitters and signaling pathways in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol in scientific research is its diverse range of potential applications, as well as its relatively simple synthesis method. However, one limitation of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
Future Directions
There are a number of potential future directions for research on 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, including further studies on its neuroprotective and anticancer properties, as well as investigations into its potential therapeutic applications in other areas such as cardiovascular disease and inflammation. Additionally, further studies on the exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol may help to identify new targets for drug discovery and development.
Synthesis Methods
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol can be synthesized using a variety of methods, including the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with propargyl alcohol and 2-octanol in the presence of a catalyst such as copper(II) acetate. The resulting product can then be purified using standard techniques such as column chromatography.
Scientific Research Applications
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as potential anticancer activity through its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(2-hydroxy-1-propoxyoctan-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-3-5-9-15(13-17(23)14-24-12-4-2)18-20-21-19(25)22(18)16-10-7-6-8-11-16/h6-8,10-11,15,17,23H,3-5,9,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPFKWMFOOPVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCCC)O)C1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)


![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)
acetate](/img/structure/B5057271.png)

methyl]phosphonate](/img/structure/B5057277.png)